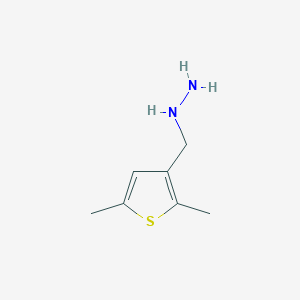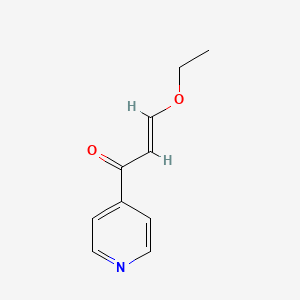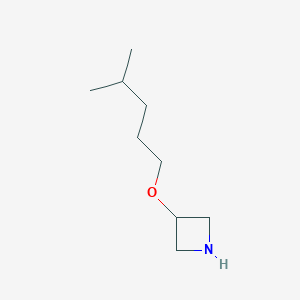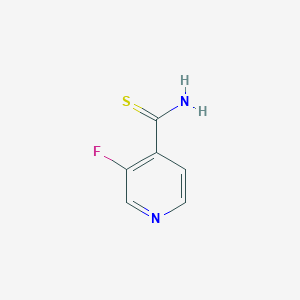
3-Fluoropyridine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridine-4-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoropyridine-4-carbothioamide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically proceeds under mild conditions, with the nitro group being replaced by the fluoride anion to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)), which is a highly effective fluorinating reagent. This method allows for high-yield synthesis of substituted fluoropyridines, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride anion is commonly used as a nucleophile.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a fluoride anion yields this compound, while Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Fluoropyridine-4-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms on the ring.
2,5-Difluoropyridine: A fluorinated pyridine with fluorine atoms at different positions on the ring.
Uniqueness
3-Fluoropyridine-4-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5FN2S |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-fluoropyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
QPILEZAAVOXRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)



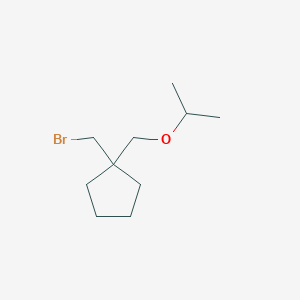
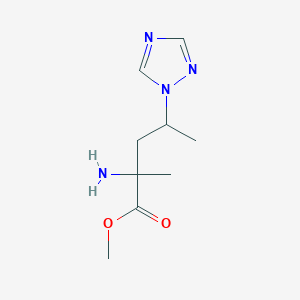
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
